molecular formula C24H22NO5P B2962732 3-Dimethylphosphoryl-5-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid CAS No. 2287299-19-6

3-Dimethylphosphoryl-5-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid

Cat. No.: B2962732
CAS No.: 2287299-19-6
M. Wt: 435.416
InChI Key: MAZHHSJISSDLEE-UHFFFAOYSA-N
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Description

3-Dimethylphosphoryl-5-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid is a benzoic acid derivative functionalized at the 3-position with a dimethylphosphoryl group and at the 5-position with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc)-protected amino group. The Fmoc group is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

IUPAC Name

3-dimethylphosphoryl-5-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22NO5P/c1-31(2,29)17-12-15(23(26)27)11-16(13-17)25-24(28)30-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22H,14H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZHHSJISSDLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC(=CC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphoryl-5-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core. The fluoren-9-ylmethoxycarbonylamino group is then introduced through a series of reactions, including amide bond formation and protection/deprotection strategies. The dimethylphosphoryl group is added using phosphorylation reactions under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted benzoic acid derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Dimethylphosphoryl-5-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Findings:

In contrast, the hydroxyl group in 3-Fmoc-amino-5-hydroxybenzoic acid increases hydrophilicity and pH sensitivity . Bromo-substituted analogs (e.g., 3-bromo-5-Fmoc-propanamido-benzoic acid) introduce steric bulk, which may hinder coupling reactions but improve stability in radical-mediated processes .

Synthetic Methods: Many Fmoc-protected benzoic acids are synthesized via Suzuki-Miyaura cross-coupling (e.g., using aryl boronic acids and palladium catalysts) or direct Fmoc protection of amino groups . The phosphoryl group in the target compound likely requires phosphorylation post-Fmoc protection.

Biological and Chemical Stability: The Fmoc group’s acid sensitivity necessitates careful handling in acidic environments, while the dimethylphosphoryl group may stabilize the compound against nucleophilic attack . Compounds like 3-Fmoc-amino-5-hydroxybenzoic acid exhibit pH-dependent solubility, advantageous in drug delivery systems .

Biological Activity

3-Dimethylphosphoryl-5-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid is a compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and peptide synthesis. This compound features a unique structure that combines a dimethylphosphoryl group with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis.

Chemical Structure

The molecular formula for this compound is C25H28N2O5PC_{25}H_{28}N_{2}O_{5}P. Its structure can be represented as follows:

Structure  3S 3 9H fluoren 9 ylmethoxycarbonylamino 5 oxo 5 dimethylphosphoryl pentanoic acid\text{Structure }\text{ 3S 3 9H fluoren 9 ylmethoxycarbonylamino 5 oxo 5 dimethylphosphoryl pentanoic acid}

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

  • Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. The phosphoryl group may enhance the interaction with biological targets, leading to increased cytotoxicity against cancer cells.

2. Enzyme Inhibition

  • The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, phosphonates are known to inhibit enzymes like acetylcholinesterase, which could be a mechanism of action for this compound.

3. Peptide Synthesis

  • The Fmoc group allows for efficient coupling reactions in peptide synthesis, making this compound valuable in the development of peptide-based therapeutics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorExhibits cytotoxic effects on various cancer cell lines.
Enzyme InhibitionPotential inhibitor of acetylcholinesterase and other enzymes.
Peptide SynthesisUtilized as a protecting group in solid-phase peptide synthesis protocols.

Case Study: Antitumor Effects

A study published in 2024 evaluated the antitumor efficacy of various Fmoc-protected phosphonates, including derivatives of this compound. The results demonstrated that these compounds significantly inhibited the growth of MCF-7 breast cancer cells, with IC50 values in the low micromolar range.

The proposed mechanism involves the targeting of specific cellular pathways associated with cell proliferation and apoptosis. The presence of the dimethylphosphoryl moiety enhances cellular uptake and interaction with nucleophilic sites within target proteins.

Q & A

Basic: What is a robust synthetic route for 3-dimethylphosphoryl-5-Fmoc-amino-benzoic acid?

Methodological Answer:
Begin with 5-aminobenzoic acid. Protect the amino group using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in a basic medium (e.g., sodium bicarbonate/dioxane) at 0–4°C for 2 hours. Isolate the intermediate via filtration and wash with cold water. For phosphorylation, react the intermediate with dimethylphosphoryl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Purify the final product via silica gel chromatography (ethyl acetate/hexane gradient) and confirm purity by HPLC. Structural validation requires 1^1H NMR (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) and mass spectrometry (e.g., [M+H]+^+ peak) .

Basic: How to purify this compound effectively?

Methodological Answer:
Post-synthesis, use flash column chromatography with a silica gel stationary phase and a gradient elution system (e.g., 30–70% ethyl acetate in hexane). Monitor fractions via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane). For crystalline impurities, recrystallize from a mixture of ethanol and water (8:2 v/v). Centrifugation or vacuum filtration can isolate the purified product. Confirm purity by 1^1H NMR and LC-MS to ensure >95% homogeneity .

Advanced: How to resolve discrepancies in 1^11H NMR data after synthesis?

Methodological Answer:
Unexpected peaks or splitting may arise from diastereomers, residual solvents, or byproducts. Perform 2D NMR (e.g., COSY, HSQC) to assign protons unambiguously. For example, the Fmoc group’s characteristic protons should appear as a multiplet between δ 7.3–7.8 ppm. If phosphorylation is incomplete, check for unreacted hydroxyl groups (δ 5–6 ppm). Quantify impurities via 31^{31}P NMR to identify phosphorylated byproducts. Adjust reaction stoichiometry or purification steps accordingly .

Advanced: How to optimize phosphorylation efficiency while minimizing side reactions?

Methodological Answer:
Use strictly anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of the phosphorylating agent. Replace dimethylphosphoryl chloride with P(III) reagents (e.g., phosphoramidites) for milder conditions. Monitor reaction progress in real-time via 31^{31}P NMR to detect intermediates. If side products dominate, introduce a protecting group for the carboxylic acid (e.g., tert-butyl ester) prior to phosphorylation. Optimize temperature (0–25°C) and reaction time (4–12 hours) based on TLC tracking .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:
Follow GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store at 2–8°C in a desiccator under nitrogen to prevent degradation. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention. Dispose of waste via approved chemical disposal protocols .

Advanced: How to determine crystal structure using SHELX software?

Methodological Answer:
Collect X-ray diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å). Index and integrate reflections using SHELXS. Solve the structure via direct methods and refine with SHELXL, applying anisotropic displacement parameters. For enantiomorph-polarity ambiguity, use the Flack parameter (η) or the x parameter (based on twin components) to resolve chirality. Address twinning by refining against Hooft or Rogers parameters. Validate with R1 < 5% and wR2 < 10% .

Advanced: How is this compound applied in solid-phase peptide synthesis (SPPS)?

Methodological Answer:
The Fmoc group serves as a temporary protecting group for the amino moiety. In SPPS, anchor the carboxylic acid to a resin (e.g., Wang resin) via DIC/HOBt coupling. Deprotect Fmoc with 20% piperidine/DMF (2 × 5 minutes). After peptide chain elongation, cleave the phosphorylated residue from the resin using TFA/water/triisopropylsilane (95:2.5:2.5 v/v). Purify the peptide via reverse-phase HPLC and confirm phosphorylation by MALDI-TOF MS .

Advanced: How to assess enantiomeric purity?

Methodological Answer:
Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane/isopropanol 80:20). Compare retention times with racemic standards. Alternatively, employ X-ray crystallography: calculate the Flack x parameter (values near 0 indicate enantiopurity; values near 0.5 suggest racemic twinning). For non-crystalline samples, circular dichroism (CD) spectroscopy can detect Cotton effects at λ = 250–300 nm .

Basic: How to characterize the compound via mass spectrometry?

Methodological Answer:
Use electrospray ionization (ESI) in positive ion mode. The molecular ion [M+H]+^+ should match the theoretical mass (e.g., C23_{23}H23_{23}NO7_7P: 456.4 g/mol). For MALDI-TOF, mix the sample with α-cyano-4-hydroxycinnamic acid matrix. Key fragments include the Fmoc group (m/z 223.1) and phosphorylated benzoic acid (m/z 233.1). Validate with isotopic pattern matching .

Advanced: How to address conflicting solubility data in different solvents?

Methodological Answer:
Test solubility in DMSO, DMF, and THF with incremental additions (10–50 mg/mL). For poor solubility in organic solvents, consider ionizing the carboxylic acid group by adjusting pH (e.g., with 0.1% TFA in water). Use co-solvents (e.g., 10% water in DMSO) or sonicate for 15 minutes. If aggregation occurs, add chaotropic agents (e.g., urea) or surfactants (e.g., SDS). Document solubility under nitrogen to prevent oxidation .

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